methyl N-(1-phenylpropan-2-yl)carbamate

Description

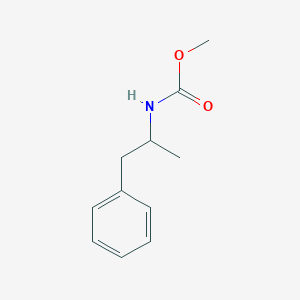

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl N-(1-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVIZRITTUHWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344928 | |

| Record name | Amphetamine Methyl Carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27822-58-8 | |

| Record name | Amphetamine Methyl Carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance and Applications of Methyl N 1 Phenylpropan 2 Yl Carbamate in Chemical Biology

Contextual Importance within Carbamate (B1207046) Chemistry Research

The carbamate functional group, characterized by an ester and an amide linkage, is a significant structural motif in medicinal chemistry and drug design. nih.gov Carbamates are often utilized as bioisosteres for peptide bonds in drug development due to their enhanced chemical stability and ability to permeate cellular membranes. nih.gov This class of compounds is diverse, with applications ranging from pharmaceuticals to agricultural chemicals like pesticides and fungicides. nih.govwikipedia.org

Methyl N-(1-phenylpropan-2-yl)carbamate, with its distinct structure containing a phenylpropane backbone, is a specific member of this broad family. Its importance in research stems from its utility as a chemical intermediate for the synthesis of more complex molecules and for its intrinsic biological activities that are a subject of scientific investigation. smolecule.com The study of such specific carbamates contributes to a deeper understanding of structure-activity relationships within the broader class of carbamate-containing compounds. For instance, research on similar molecules like methyl N-phenyl carbamate highlights the role of carbamates as crucial intermediates in the synthesis of industrially important chemicals. rsc.orgnih.govresearchgate.netresearchgate.net The synthesis and reactivity of carbamates are areas of active research, with various methods being developed for their efficient production. nih.govjlu.edu.cn

Applications in Pharmaceutical Research Perspectives

In the realm of pharmaceutical research, this compound is noted for its activity related to cholinergic systems. smolecule.com Research indicates that the compound has the potential to modulate neurotransmitter levels through the inhibition of key enzymes. smolecule.com Specifically, it has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). smolecule.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to increased acetylcholine levels in the brain, a mechanism relevant to neuropharmacology and the study of neurological conditions. smolecule.com

The exploration of this compound's interactions with these enzymes is critical for understanding its potential therapeutic applications. smolecule.com Its structural similarity to amphetamine and its derivatives, which are known to act on the central nervous system, further underscores its interest in neuropharmacological research. drugbank.com The compound serves as a valuable tool for researchers studying the cholinergic system and exploring new therapeutic strategies for neurotransmitter-related disorders. smolecule.com

Role as an Analytical Standard in Research Settings

Beyond its direct applications in exploratory research, this compound plays a crucial role as an analytical standard. smolecule.combiosynth.com In analytical chemistry, reference standards are essential for the validation of analytical methods, the quantification of substances, and for quality control purposes. smolecule.com The availability of this compound as a high-purity reference material allows laboratories to ensure the accuracy and reliability of their testing results. biosynth.com

Its use as a standard is vital in various research contexts, including but not limited to, chemical synthesis, material science, and chromatography. sigmaaldrich.com Researchers rely on well-characterized standards like this compound to identify and quantify its presence in different matrices and to ensure the quality of synthesized materials. smolecule.comsigmaaldrich.com

Compound Data

| Property | Value | Source(s) |

| IUPAC Name | methyl (1-phenylpropan-2-yl)carbamate | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅NO₂ | sigmaaldrich.com1stsci.com |

| Molecular Weight | 193.25 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 27822-58-8 | sigmaaldrich.com1stsci.comsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | UZVIZRITTUHWAA-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Elucidation of Pharmacological Mechanisms of Methyl N 1 Phenylpropan 2 Yl Carbamate

Interactions with Cholinergic Systems

Methyl N-(1-phenylpropan-2-yl)carbamate, as a carbamate (B1207046) derivative, is predicted to primarily exert its effects through interaction with the cholinergic system. The fundamental mechanism of action for carbamates involves the inhibition of cholinesterase enzymes, which are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com By impeding the function of these enzymes, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission at muscarinic and nicotinic receptors. This increased availability of acetylcholine can influence a wide range of physiological processes.

Cholinesterase Enzyme Inhibition

The primary molecular targets of this compound are the cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamates act as pseudo-irreversible inhibitors, carbamylating a serine residue in the active site of the enzyme. This carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, leading to a prolonged but still reversible inhibition. researchgate.net

Acetylcholinesterase (AChE) Inhibitory Activity

Butyrylcholinesterase (BChE) Inhibitory Activity

Butyrylcholinesterase, also known as pseudocholinesterase, is found in various tissues, including the plasma, liver, and nervous system. It can also hydrolyze acetylcholine and is thought to play a compensatory role when AChE activity is compromised. Research on various carbamate derivatives has shown that many exhibit significant BChE inhibitory activity. nih.govnih.gov In some cases, carbamates show a higher selectivity for BChE over AChE. nih.govnih.gov

Differential Selectivity Profiles for Cholinesterases

The selectivity of carbamate inhibitors for AChE versus BChE is a critical aspect of their pharmacological profile. This selectivity is determined by the structural characteristics of the inhibitor and the differences in the active site gorges of the two enzymes. While specific data for this compound is lacking, studies on related compounds highlight the variability in selectivity. For example, some N-phenylcarbamate derivatives show a preference for BChE inhibition. mdpi.com The determination of the selectivity index (SI), calculated as the ratio of the IC50 value for AChE to the IC50 value for BChE, is a standard method for quantifying this preference. nih.gov

To illustrate the range of activities and selectivities within the broader class of carbamates, the following table presents IC50 values for some related carbamate derivatives. It is important to note that these are not the values for this compound but for structurally analogous compounds.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |

| Benzyl (B1604629) ethyl(1-oxo-1-phenylpropan-2-yl)carbamate nih.gov | >100 | 15.3 ± 1.2 | >6.54 |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate nih.gov | 3.9 ± 0.3 | 0.8 ± 0.1 | 4.88 |

| Rivastigmine (Standard) nih.gov | 2.1 ± 0.2 | 0.4 ± 0.0 | 5.25 |

| Galantamine (Standard) nih.gov | 0.8 ± 0.1 | 12.4 ± 1.1 | 0.06 |

Modulation of Neurotransmitter Levels and Signaling Pathways

The primary and most direct neurochemical effect of this compound is the elevation of acetylcholine levels in the brain and peripheral nervous system due to the inhibition of AChE and BChE. nih.gov This increase in the primary cholinergic neurotransmitter can subsequently influence other neurotransmitter systems and signaling pathways. For example, cholinergic pathways are known to interact with and modulate the release of other key neurotransmitters such as dopamine, serotonin, and norepinephrine. frontiersin.org However, specific studies detailing the direct effects of this compound on these other neurotransmitter systems or on downstream signaling cascades are not extensively documented in the available literature. Research on carbamate prodrugs of phenylethylamines suggests a neurochemical investigation into their effects, indicating a broader impact on monoamine systems is a possibility. epa.gov

Structure Activity Relationship Sar Investigations of Methyl N 1 Phenylpropan 2 Yl Carbamate and Analogues

Ligand-Based Structure-Activity Correlations

Ligand-based SAR studies for methyl N-(1-phenylpropan-2-yl)carbamate and its analogues focus on the intrinsic properties of the molecules to deduce the relationship between their structure and biological activity without prior knowledge of the receptor structure.

Analysis of Molecular Surface Features

The distribution of electrostatic potential on the molecular surface is also a significant factor. The carbamate (B1207046) moiety introduces a polar region with a hydrogen bond donor (N-H) and acceptor (C=O), which can engage in electrostatic interactions with the target receptor. The phenyl ring, while largely nonpolar, can participate in π-π stacking or hydrophobic interactions. The specific arrangement of these features on the molecular surface dictates the initial recognition and subsequent binding to the receptor.

Identification of Electronic and Steric Factors Governing Activity

The electronic and steric properties of substituents on both the aryl and alkyl portions of N-(1-phenylpropan-2-yl)carbamate analogues have a profound impact on their inhibitory potency.

Electronic Factors: The electronic nature of substituents on the phenyl ring can modulate the electron density of the entire molecule, thereby affecting its interaction with the target. In studies of related phenyl carbamates as cholinesterase inhibitors, it has been observed that electron-withdrawing groups on the phenyl ring can influence the reactivity of the carbamate moiety, potentially enhancing its ability to carbamoylate the serine residue in the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. For example, the introduction of a chloro or nitro group on the phenyl ring of related carbamates has been shown to alter their inhibitory activity nih.gov.

Steric Factors: Steric hindrance plays a critical role in determining the binding affinity and selectivity of these compounds. The size and position of substituents can either facilitate or hinder the optimal orientation of the molecule within the receptor's binding pocket. For instance, substitution on the carbamate nitrogen with bulky groups can significantly impact inhibitory activity. In a series of benzyl (B1604629) (1-oxo-1-phenylpropan-2-yl)carbamates, the presence of a benzyl group was found to be important for activity nih.gov. The introduction of an additional ethyl or methyl group on the carbamate nitrogen also modulates the inhibitory potency, suggesting that the steric bulk in this region is a key determinant of activity nih.gov.

Receptor-Dependent Structure-Activity Studies

Receptor-dependent SAR studies provide a more detailed understanding of how these carbamate analogues interact with their biological targets at a molecular level.

Mapping of Host-Target Interactions

For N-(1-phenylpropan-2-yl)carbamate analogues that act as cholinesterase inhibitors, the primary host-target interactions occur within the active site gorge of AChE and BChE. The binding of these inhibitors is typically guided by several key interactions:

Carbamate Moiety: The carbamate group is crucial for the mechanism of inhibition, which often involves the carbamoylation of a serine residue in the catalytic triad of the enzyme. This covalent modification inactivates the enzyme.

Phenyl Ring: The phenyl ring of the 1-phenylpropan-2-yl scaffold often interacts with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of cholinesterases through π-π stacking interactions with aromatic residues such as tryptophan and tyrosine.

Propyl Chain: The alkyl chain helps to position the phenyl ring and the carbamate group correctly within the active site.

Molecular docking studies on related carbamates have revealed that the orientation of the molecule within the active site is critical. For instance, the phenyl ring may form favorable interactions with Trp84 and Phe330 in the CAS of AChE, while the carbamate moiety is positioned for nucleophilic attack by the catalytic serine nih.gov.

Influence of Aryl Ring and Alkyl Substitutions on Inhibitory Potency

Systematic modifications of the aryl ring and alkyl substitutions in N-(1-phenylpropan-2-yl)carbamate analogues have provided valuable data on their impact on inhibitory potency against cholinesterases.

Aryl Ring Substitutions: The position and nature of substituents on the phenyl ring significantly affect the inhibitory activity. Halogen substitutions, for example, can alter both the electronic properties and the steric profile of the molecule. In a study of benzyl (1-oxo-1-phenylpropan-2-yl)carbamates, a 3-chloro substitution on the phenyl ring resulted in a potent inhibitor of both AChE and BChE nih.gov. The data in the table below illustrates the effect of different substituents on the phenyl ring on the inhibitory potency against AChE and BChE.

| Compound | Substitution on Phenyl Ring | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|---|

| Analogue 1 | H | >100 | 58.34 ± 2.11 |

| Analogue 2 | 3-Cl | 38.11 ± 1.54 | 19.87 ± 0.98 |

| Analogue 3 | 4-Cl | >100 | 76.52 ± 3.45 |

| Analogue 4 | 3-F | 65.23 ± 2.87 | 43.19 ± 1.76 |

| Analogue 5 | 4-F | >100 | 89.12 ± 4.01 |

Alkyl Substitutions: Modifications to the alkyl portions of the molecule, including the group attached to the carbamate nitrogen and the propane chain, also lead to significant changes in activity. Increasing the steric bulk on the carbamate nitrogen can either enhance or diminish potency depending on the specific interactions within the receptor. The table below shows the impact of substitutions on the carbamate nitrogen on the inhibitory activity of a series of benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)carbamates nih.gov.

| Compound | Substitution on Carbamate Nitrogen | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|---|

| Analogue 6 | -H | >100 | 62.15 ± 2.54 |

| Analogue 7 | -CH3 | 38.11 ± 1.54 | 19.87 ± 0.98 |

| Analogue 8 | -CH2CH3 | 56.43 ± 2.18 | 31.05 ± 1.43 |

Comparative SAR with Structurally Similar Carbamates

Comparing the SAR of this compound analogues with other structurally similar carbamates provides a broader context for understanding their activity. Carbamate-based drugs like rivastigmine, which is used in the treatment of Alzheimer's disease, also act as cholinesterase inhibitors.

A key difference lies in the N-substituent of the carbamate. In rivastigmine, this is a dimethylaminoethyl group, whereas in the compounds discussed here, it is a 1-phenylpropan-2-yl group. This structural variation leads to different interactions within the active site of cholinesterases. The 1-phenylpropan-2-yl group can engage in more extensive hydrophobic and π-π interactions due to the presence of the phenyl ring, potentially leading to different selectivity profiles for AChE versus BChE.

Furthermore, the stereochemistry of the 1-phenylpropan-2-yl group is an important factor that is not present in many other carbamate inhibitors. The chiral center at the C2 position of the propane chain can lead to enantiomers with different biological activities, as the two enantiomers may adopt different binding poses within the chiral environment of the enzyme's active site.

Examination of Analogues with Varied Alkoxy Groups

The alkoxy group of the carbamate moiety is a key determinant of the compound's electronic properties, stability, and interaction with biological targets. In this compound, this is a methoxy group. Systematic variation of this group can provide insights into the optimal size, shape, and electronic nature of the substituent at this position.

Research into the SAR of carbamates has shown that the nature of the alcohol fragment (the "alkoxy" part) can significantly impact the compound's stability and reactivity. Generally, carbamates derived from primary and secondary alcohols exhibit greater stability than those derived from phenols (aryl carbamates). The electrophilicity of the carbamate carbonyl carbon is influenced by the electronic properties of the alkoxy group, which in turn can affect its susceptibility to nucleophilic attack, a common mechanism in the inhibition of serine hydrolases.

In the context of N-(1-phenylpropan-2-yl)carbamate analogues, modifying the methyl group to larger or more complex alkyl chains can influence several factors:

Steric Hindrance: Increasing the size of the alkoxy group (e.g., from methoxy to ethoxy, isopropoxy, or benzyloxy) can introduce steric bulk. This can either enhance binding by promoting favorable interactions within a large binding pocket or decrease activity by preventing the molecule from fitting into a more constrained active site.

Lipophilicity: As the length of the alkyl chain of the alkoxy group increases, the lipophilicity of the compound generally increases. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and the blood-brain barrier.

Metabolic Stability: The alkoxy group can be a site of metabolic transformation, such as O-dealkylation. Altering the structure of the alkyl group can influence the rate and pathway of metabolism, thereby affecting the compound's half-life and duration of action.

| Analogue | Alkoxy Group (R) | Relative Potency (Hypothetical) | Predicted Lipophilicity (LogP) | Predicted Metabolic Stability |

|---|---|---|---|---|

| This compound | -OCH₃ | 1.0 | 2.5 | Moderate |

| Ethyl N-(1-phenylpropan-2-yl)carbamate | -OCH₂CH₃ | 0.8 | 2.9 | Moderate to High |

| Isopropyl N-(1-phenylpropan-2-yl)carbamate | -OCH(CH₃)₂ | 0.5 | 3.2 | High |

| Benzyl N-(1-phenylpropan-2-yl)carbamate | -OCH₂Ph | 1.2 | 4.1 | Low to Moderate |

This table presents hypothetical data based on established SAR principles for carbamates to illustrate the potential effects of alkoxy group variation.

Evaluation of Derivatives with Distinct Aromatic Moieties

The phenyl ring of this compound is another critical site for structural modification. The electronic and steric properties of substituents on the aromatic ring can profoundly influence the molecule's interaction with its biological target. These interactions can include pi-stacking, hydrophobic interactions, and hydrogen bonding.

Studies on related carbamates have demonstrated that the nature and position of substituents on the aromatic ring are crucial for activity. For instance, in a series of benzene-based carbamates designed as cholinesterase inhibitors, the presence and location of electron-withdrawing groups on the phenyl ring significantly affected their inhibitory potency. For example, a derivative with a 3-chloro substitution on the phenyl ring showed altered activity compared to the unsubstituted parent compound.

Key considerations for modifications to the aromatic moiety include:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., chloro, fluoro, nitro) or electron-donating groups (e.g., methyl, methoxy) can alter the electron density of the aromatic ring. This can influence the strength of interactions with the target protein and also affect the metabolic stability of the ring.

Steric Effects: The size and position of substituents can dictate the orientation of the molecule within a binding site. Bulky substituents may either be beneficial, by providing additional anchor points, or detrimental, due to steric clashes.

Positional Isomerism: The biological activity can vary significantly depending on whether a substituent is placed at the ortho, meta, or para position of the phenyl ring. Each position offers a different spatial orientation for the substituent to interact with the surrounding amino acid residues of a target protein.

For example, research on O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors has provided detailed insights into the SAR of the aromatic portion of carbamate molecules. These studies revealed that modifications to the distal phenyl ring, including the introduction of various substituents, had a significant impact on the inhibitory potency and pharmacokinetic properties of the compounds.

| Derivative | Aromatic Moiety | Relative Potency (Illustrative) | Electronic Effect of Substituent | Potential Interactions |

|---|---|---|---|---|

| This compound | Phenyl | 1.0 | Neutral | Hydrophobic, π-stacking |

| Methyl N-(1-(4-chlorophenyl)propan-2-yl)carbamate | 4-Chlorophenyl | 1.5 | Electron-withdrawing | Halogen bonding, altered π-stacking |

| Methyl N-(1-(4-methylphenyl)propan-2-yl)carbamate | 4-Methylphenyl | 0.9 | Electron-donating | Enhanced hydrophobic interactions |

| Methyl N-(1-(4-methoxyphenyl)propan-2-yl)carbamate | 4-Methoxyphenyl | 1.2 | Electron-donating | Hydrogen bond acceptor potential |

| Methyl N-(1-(3-chlorophenyl)propan-2-yl)carbamate | 3-Chlorophenyl | 1.8 | Electron-withdrawing | Altered electronic and steric profile |

This table presents illustrative data based on published SAR findings for related carbamate series to demonstrate the potential impact of aromatic moiety modifications.

Advanced Analytical Methodologies for the Study of Methyl N 1 Phenylpropan 2 Yl Carbamate

Method Development for Research-Grade Purity and Quantification

Ensuring the purity of research-grade methyl N-(1-phenylpropan-2-yl)carbamate is fundamental for the validity of experimental results. Quantitative analysis is equally important for determining concentrations in test samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a preferred technique for this purpose due to its high sensitivity and selectivity. nih.govtaylorfrancis.com

Method development typically involves optimizing sample preparation, chromatographic separation, and detection parameters. For complex matrices, a sample cleanup step is often required to remove interfering substances. Techniques like solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly employed for carbamate (B1207046) analysis. mdpi.comnih.gov The QuEChERS approach, often utilizing a combination of C18 and primary secondary amine (PSA) sorbents, has proven effective for cleaning samples prior to analysis. mdpi.com

Validation of the analytical method is a critical step to ensure its accuracy and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision. mdpi.comnih.gov For carbamates, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve very low limits of detection, often in the parts-per-billion (µg/kg) range. mdpi.comnih.gov

Table 5.1.1. Typical Method Validation Parameters for Carbamate Quantification using LC-MS/MS This table presents representative data from studies on similar carbamates to illustrate typical performance.

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.996 | mdpi.com |

| Limit of Detection (LOD) | 0.2–2.0 µg/kg | mdpi.com |

| Limit of Quantification (LOQ) | 0.5–5.0 µg/kg | mdpi.com |

| Accuracy (Recovery %) | 88–118% | mdpi.comnih.gov |

| Precision (RSD %) | < 11% | mdpi.comnih.gov |

Spectroscopic Characterization Techniques for Structural Confirmation in Research

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of synthesized or isolated this compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum for this compound would show distinct signals for the aromatic protons, the methine and methylene (B1212753) protons of the propan-2-yl chain, and the methyl groups.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's functional group and electronic environment. oregonstate.edu The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons. wisc.edu

Table 5.2.1. Predicted ¹H NMR Spectral Data for this compound Predicted shifts are based on general principles and data from analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl (C₆H₅) | 7.15 - 7.35 | Multiplet |

| NH | 4.5 - 5.5 | Broad Singlet |

| CH (propan-2-yl) | 3.9 - 4.2 | Multiplet |

| OCH₃ (carbamate) | 3.6 - 3.7 | Singlet |

| CH₂ (benzyl) | 2.7 - 2.9 | Doublet |

| CH₃ (propan-2-yl) | 1.1 - 1.3 | Doublet |

Table 5.2.2. Predicted ¹³C NMR Spectral Data for this compound Predicted shifts are based on general principles and data from analogous structures. oregonstate.eduwisc.edu

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | 156 - 158 |

| C (aromatic, substituted) | 138 - 140 |

| CH (aromatic) | 126 - 130 |

| OCH₃ (carbamate) | 52 - 53 |

| CH (propan-2-yl) | 49 - 52 |

| CH₂ (benzyl) | 42 - 45 |

| CH₃ (propan-2-yl) | 19 - 21 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. rsc.org

Table 5.2.3. Key IR Absorption Bands for this compound Expected wavenumber ranges are based on data from similar carbamate compounds. rsc.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (carbamate) | Stretching | 1690 - 1720 |

| N-H | Bending | 1600 - 1620 |

| C-O (ester) | Stretching | 1200 - 1250 |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 193.25 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 193. sigmaaldrich.com Electron ionization (EI) would likely lead to characteristic fragments, such as the loss of the methoxycarbonyl group or cleavage of the benzyl-carbon bond, yielding a prominent tropylium (B1234903) ion fragment at m/z 91. nist.govmassbank.eu

Chromatographic Methodologies for Analysis and Isolation

Chromatography is the cornerstone technique for both the analytical determination and the preparative isolation of this compound.

Analytical Chromatography For analytical purposes, HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most powerful and widely used techniques. taylorfrancis.comnih.gov Reversed-phase chromatography is typically employed, using a C8 or C18 stationary phase. nih.gov A mobile phase gradient consisting of acetonitrile (B52724) and water (often with additives like formic acid to improve peak shape) is common. mdpi.com Detection can be achieved using a UV detector, but for higher selectivity and sensitivity, coupling to a mass spectrometer (LC-MS or LC-MS/MS) is the preferred method. nih.govtaylorfrancis.com The use of scheduled multiple reaction monitoring (MRM) in LC-MS/MS significantly improves the signal-to-noise ratio, allowing for highly precise quantification. nih.gov

Table 5.3.1. Example HPLC Conditions for the Analysis of Carbamates These are general conditions that would serve as a starting point for method development for this compound.

| Parameter | Condition | Reference |

| Column | Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | mdpi.com |

| Elution | Gradient | mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detector | UV (e.g., 220-260 nm) or Mass Spectrometer (MS/MS) | mdpi.comnih.gov |

Isolation by Preparative Chromatography For obtaining high-purity samples for research, preparative HPLC (Prep-HPLC) is the method of choice. rssl.comsemanticscholar.org The principle is to scale up an effective analytical HPLC method. This involves using a larger column with the same stationary phase and overloading it with the sample to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. rssl.com The goal is to collect the fraction containing the purified this compound. Following collection, the solvent is removed, typically through evaporation, to yield the purified compound, whose purity can then be confirmed using the analytical methods described above. rssl.comnih.gov

Preclinical in Vitro Pharmacological Evaluations of Methyl N 1 Phenylpropan 2 Yl Carbamate

In Vitro Enzyme Assays for Inhibition Potency

While direct enzyme inhibition data for methyl N-(1-phenylpropan-2-yl)carbamate is not available, the broader class of carbamates has been extensively studied as inhibitors of various enzymes, most notably cholinesterases and fatty acid amide hydrolase (FAAH).

The carbamate (B1207046) functional group is a well-established pharmacophore for cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's. mdpi.com Carbamates typically act as "pseudo-irreversible" inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by carbamoylating the serine residue in the enzyme's active site. youtube.com The duration of inhibition is generally intermediate, lasting from minutes to hours. youtube.com

Structure-activity relationship (SAR) studies on various N-substituted carbamates have revealed that the nature of the substituent significantly influences the inhibitory potency and selectivity. For instance, a series of O-aromatic N,N-disubstituted (thio)carbamates demonstrated weak to moderate inhibition of both AChE and BChE, with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com In another study, benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates showed moderate inhibition of AChE, with the most potent compound having an IC50 of 46.35 µM. nih.gov

Carbamates have also emerged as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. mdpi.com Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and anxiety. nih.gov The inhibitory potency of carbamates against FAAH is also highly dependent on their chemical structure. For example, certain aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have shown IC50 values in the nanomolar range for FAAH inhibition. acs.org

Given that this compound contains a carbamate moiety and a phenylethylamine backbone, a structure found in some psychoactive compounds, it could potentially exhibit inhibitory activity against enzymes like monoamine oxidases (MAO). However, no specific data is available to confirm this.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Representative Carbamate Analogs

| Compound Class | Enzyme | IC50 (µM) | Reference |

| O-Aromatic N,N-Disubstituted (Thio)carbamates | AChE | 38.98 - 90 | mdpi.com |

| BChE | 1.60 - 311.0 | mdpi.com | |

| Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates | AChE | ~46.35 | nih.gov |

| BChE | ~27.38 - 28.21 | nih.gov |

This table presents data for structurally related compounds, not for this compound.

Assessment of Binding Affinities to Biological Targets

Specific data on the binding affinities of this compound to any biological target is currently unavailable. However, based on the activities of structurally similar molecules, some potential targets can be inferred.

The phenylethylamine scaffold present in this compound is a common feature in ligands for various central nervous system (CNS) receptors, including those for neurotransmitters. For example, N-(phenylalkyl)cinnamides have been identified as selective antagonists of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor, with some analogs exhibiting IC50 values as low as 77 nM. nih.gov

Furthermore, carbamate derivatives of morphinans have been shown to bind with high affinity to opioid receptors. nih.gov For instance, certain phenyl carbamate analogs of cyclorphan (B1240199) and butorphan (B10826112) retained high affinity for the κ-opioid receptor with Ki values in the low nanomolar range (0.046 nM to 0.051 nM). nih.gov The methyl carbamate analogs, while generally less potent, still demonstrated binding to µ, δ, and κ opioid receptors. nih.gov

The binding of n-alkyl carbamates to cytochrome P-450 has also been investigated. It was found that the binding affinity is directly dependent on their lipophilicity, and they produce type I difference spectra, indicating they are substrates for these enzymes. nih.gov

Table 2: Binding Affinities of Representative Carbamate Analogs to Opioid Receptors

| Compound Class | Receptor | Ki (nM) | Reference |

| Phenyl Carbamate of Cyclorphan | κ-opioid | 0.046 | nih.gov |

| Phenyl Carbamate of Butorphan | κ-opioid | 0.051 | nih.gov |

| Methyl Carbamate of Levorphanol | µ-opioid | 8.5 | nih.gov |

| δ-opioid | 22 | nih.gov | |

| κ-opioid | 1.4 | nih.gov |

This table presents data for structurally related compounds, not for this compound.

Metabolic Stability Profiling in Relevant Biological Matrices

There is no specific information on the metabolic stability of this compound in the published literature. However, the metabolic fate of carbamates and compounds with a phenylpropan-2-yl structure has been studied, providing a basis for potential metabolic pathways.

Carbamates are known to be metabolized by cytochrome P450 (CYP) enzymes. nih.gov The metabolism of n-alkyl carbamates in isolated rat hepatocytes primarily involves ω-1 oxidation. nih.gov Hydrolysis of the carbamate group in vitro was found to be a minor metabolic pathway for these compounds. nih.gov

The phenylpropan-2-yl moiety, as seen in amphetamine, is primarily metabolized through oxidative deamination and hydroxylation, catalyzed mainly by CYP2D6. researchgate.net The metabolism can be stereoselective, with the (S)-enantiomer often being eliminated more rapidly than the (R)-enantiomer. nih.gov

The stability of carbamates can vary significantly depending on their structure. For example, five- or six-membered cyclic carbamates are generally quite stable against metabolic ring opening. nih.gov The chemical stability of the carbamate group itself is due to resonance between the amide and carboxyl functionalities. nih.gov

Given that carisoprodol, a muscle relaxant, is metabolized by CYP2C19, it is plausible that this compound could also be a substrate for this enzyme. wikipedia.org

Table 3: General Metabolic Pathways for Structurally Related Moieties

| Structural Moiety | Primary Metabolic Pathway | Key Enzymes | Reference |

| n-Alkyl Carbamate | ω-1 Oxidation | Cytochrome P450 | nih.gov |

| Phenylpropan-2-yl | Oxidative Deamination, Hydroxylation | CYP2D6 | researchgate.net |

| Carbamate Insecticides | Oxidative Metabolism | Cytochrome P450 | nih.gov |

This table outlines general metabolic pathways and does not represent specific data for this compound.

Methyl N 1 Phenylpropan 2 Yl Carbamate As a Strategic Chemical Intermediate in Advanced Synthesis

Derivatization Pathways for Novel Compound Synthesis

The reactivity of methyl N-(1-phenylpropan-2-yl)carbamate allows for a variety of chemical transformations, opening pathways to a diverse range of novel compounds. The carbamate (B1207046) functional group, while relatively stable, can be manipulated under specific conditions, and the secondary amine precursor from which it is derived offers additional avenues for chemical modification. nih.gov

Key derivatization reactions for this intermediate can be categorized as follows:

N-Alkylation and N-Acylation: The nitrogen atom of the carbamate, once deprotected to the corresponding amine, is amenable to alkylation and acylation reactions. These reactions allow for the introduction of a wide array of substituents, thereby modifying the steric and electronic properties of the molecule. Such modifications are crucial in medicinal chemistry for exploring structure-activity relationships.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-nitrogen bonds. researchgate.netbenthamscience.com While the carbamate itself can be a challenging coupling partner, its aromatic phenyl ring can be functionalized prior to or after the carbamate formation. Suzuki-Miyaura cross-coupling of aryl carbamates, for instance, has been demonstrated with nickel catalysts, providing a method to introduce new aryl groups. nih.gov This allows for the synthesis of biaryl structures, which are common motifs in biologically active compounds.

Modification of the Phenyl Ring: The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. Nitration, halogenation, and Friedel-Crafts reactions can introduce various functional groups onto the ring, providing handles for further chemical transformations. These functionalized derivatives can then be used to construct more complex molecular architectures.

Heterocycle Formation: The 1-phenylpropan-2-amine scaffold, obtainable from the carbamate, is a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.com Condensation reactions with dicarbonyl compounds or other suitable reagents can lead to the formation of substituted pyrroles, imidazoles, or other nitrogen-containing ring systems. These heterocyclic moieties are prevalent in many pharmaceutical agents.

Below is a table summarizing potential derivatization pathways for this compound:

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Moiety | Potential Application |

| N-Deprotection | Acid or base hydrolysis | Secondary amine | Precursor for further functionalization |

| N-Alkylation (of amine) | Alkyl halides, base | Tertiary amine | Modulation of basicity and lipophilicity |

| N-Acylation (of amine) | Acyl chlorides, anhydrides | Amide | Introduction of diverse side chains |

| Suzuki-Miyaura Coupling | Arylboronic acids, Ni or Pd catalyst | Biaryl | Synthesis of complex scaffolds |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenyl ring | Intermediate for further functionalization |

| Halogenation | X₂/Lewis acid | Halo-substituted phenyl ring | Handle for cross-coupling reactions |

| Cyclocondensation | Dicarbonyl compounds | Heterocyclic rings (e.g., pyrroles) | Core structures for medicinal chemistry |

Integration into Multi-Functional Chemical Entities for Research Purposes

The structural characteristics of this compound make it an attractive scaffold for the design and synthesis of multi-functional chemical entities. nih.gov These are single molecules designed to interact with multiple biological targets, a strategy of growing interest for the treatment of complex diseases. nih.gov

The 1-phenylpropan-2-amine core is a well-established pharmacophore found in a variety of biologically active compounds. nih.govdrugbank.com By using this compound as a starting point, chemists can strategically append other pharmacophoric moieties to create hybrid molecules with the potential for synergistic or additive effects.

For example, the phenyl ring can be elaborated with a second pharmacophore through a linker, while the carbamate nitrogen can be functionalized with another bioactive group. This approach allows for the systematic exploration of chemical space around a central scaffold to optimize interactions with multiple targets.

The design of such multi-target ligands often involves computational modeling to predict the binding of the different pharmacophoric elements to their respective targets. arxiv.org The synthetic versatility of this compound makes it a valuable tool for realizing these computationally designed molecules in the laboratory.

Q & A

Q. Key Parameters :

- Catalyst : HCl (0.1–1 mol%) enhances electrophilicity of isocyanate.

- Solvent : Chloroform or dichloromethane avoids interference with hydrogen bonding.

- Workup : Silica gel chromatography with light petroleum ether isolates the product in >90% purity .

How do heterogeneous catalysts like Zn/Al/Ce mixed oxides improve the synthesis of carbamates, and what mechanistic insights exist?

Advanced Research Question

Zn/Al/Ce mixed oxides derived from hydrotalcite precursors enhance carbamate synthesis by providing Lewis acid sites (Zn²⁺, Ce³⁺) that activate carbonyl groups in intermediates. These catalysts facilitate nucleophilic attack by amines or alcohols on activated isocyanates, reducing activation energy . For example, Zn/Al/Ce catalysts achieve >85% conversion in methyl N-aryl carbamate synthesis at 120°C, with Ce³⁺ improving thermal stability and recyclability .

Q. Mechanistic Steps :

Substrate Adsorption : Isocyanate binds to Ce³⁺ sites.

Nucleophilic Attack : Alcohol/amine attacks the electrophilic carbon.

Desorption : Product releases, regenerating active sites .

What advanced spectroscopic and crystallographic methods are critical for structural elucidation of carbamates?

Advanced Research Question

X-ray crystallography is pivotal for resolving stereochemistry and disorder in carbamate crystals. For example, the title compound in exhibits cyclohexene ring disorder (55:45 occupancy), resolved via refinement of puckering parameters (Q, θ, φ) . Complementary techniques:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl carbamate resonance at δ 3.6–3.8 ppm).

- FT-IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate carbamate formation .

How can researchers ensure high purity of this compound, and what analytical benchmarks apply?

Basic Research Question

Purity assessment requires orthogonal methods:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.5% .

- TLC : Rf values in chloroform/methanol (9:1) systems monitor reaction progress .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 65.2%, N: 4.5%) .

What experimental design strategies optimize carbamate synthesis in flow chemistry systems?

Advanced Research Question

Flow chemistry enables precise control over reaction parameters. A Design of Experiments (DoE) approach using factors like temperature, residence time, and catalyst loading can optimize yield. For example, Omura-Sharma-Swern oxidation in flow systems reduces byproduct formation via rapid mixing and heat transfer . Statistical models (e.g., response surface methodology) identify optimal conditions with fewer trials .

How should researchers handle moisture-sensitive intermediates during carbamate synthesis?

Basic Research Question

Moisture-sensitive steps (e.g., isocyanate reactions) require anhydrous conditions:

- Solvent Drying : Use molecular sieves in chloroform or THF.

- Glovebox/N₂ Atmosphere : Prevents hydrolysis of intermediates.

- Safety Protocols : Follow P201-P210 guidelines (e.g., avoid ignition sources, use fume hoods) .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

Long-term stability (>5 years) is achieved at -20°C in amber vials under inert gas . Degradation pathways include hydrolysis (pH-dependent) and photolysis. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life via Arrhenius modeling .

How do discrepancies in synthetic routes impact the stereochemical outcome of carbamates?

Advanced Research Question

Catalyst choice influences enantiomeric purity. For example, HCl in chloroform may lead to racemization, while chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with mobile phases of hexane/ethanol (90:10) .

What analytical techniques identify degradation products of carbamates in metabolic studies?

Advanced Research Question

LC-MS/MS with electrospray ionization (ESI+) detects hydroxylated or dealkylated metabolites. For example, isoprocarb (a structural analog) undergoes hepatic CYP450-mediated oxidation to 2-isopropenylphenol, identified via m/z 164.1 [M+H]⁺ .

How can researchers reconcile contradictory data on carbamate reactivity in different solvent systems?

Advanced Research Question

Solvent polarity and H-bonding capacity alter reaction kinetics. For instance, aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while protic solvents (e.g., ethanol) stabilize intermediates. Conflicting kinetic data are resolved using Kamlet-Taft solvent parameters to model reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.